N-{[4-(3-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2S/c25-19-12-7-13-20(14-19)29-22(15-26-23(31)18-10-5-2-6-11-18)27-28-24(29)32-16-21(30)17-8-3-1-4-9-17/h1-14H,15-16H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOPDOQYUADEGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides derived from 3-chlorophenyl hydrazines undergo cyclization in acidic or basic conditions to form 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol. For example, treatment of 3-chlorophenylhydrazine with carbon disulfide in ethanol under reflux yields the intermediate thiosemicarbazide, which cyclizes upon heating with aqueous sodium hydroxide. This method achieves yields of 68–75% and is favored for its simplicity.
Hydrazine-Based Condensation
Alternative approaches involve condensing 3-chlorophenylhydrazine with orthoesters or nitriles. Reaction with trimethyl orthoformate in acetic acid generates the triazole ring via elimination of methanol, providing a 72% yield. This route benefits from commercial availability of starting materials but requires strict temperature control to avoid side products.
Introduction of the (2-Oxo-2-Phenylethyl)Sulfanyl Group
The sulfanyl moiety at position 5 is introduced via nucleophilic substitution or Michael addition:
Nucleophilic Thiol Displacement
The thiol group of 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol reacts with 2-bromo-1-phenylethanone in dimethylformamide (DMF) using potassium carbonate as a base. This SN2 reaction proceeds at 60°C for 8 hours, achieving 65% yield. The electron-withdrawing nature of the triazole enhances thiol nucleophilicity, facilitating displacement.
Michael Addition to α,β-Unsaturated Ketones
A greener approach employs 2-oxo-2-phenylethyl sulfanylacetic acid and chalcones in a one-pot double Michael addition-aldol cascade. Under basic conditions (e.g., triethylamine), the thiol attacks the α,β-unsaturated ketone, followed by aldol condensation to form the sulfanyl-linked product. This method achieves moderate yields (55–60%) but minimizes purification steps.
Benzamide Functionalization via Methylene Linkage
The benzamide group is installed through alkylation followed by acylation:
Bromomethyl Intermediate Formation
Reacting the triazole with bromomethyl benzamide in acetonitrile under reflux introduces the methylene-benzamide group. Using cesium carbonate as a base, this SN2 reaction attains 70% yield. The reaction’s efficiency depends on the leaving group’s ability and steric hindrance at the triazole’s 3-position.
Mannich Reaction for Direct Attachment
An alternative employs a Mannich reaction with benzamide , formaldehyde, and the triazole in ethanol. The reaction forms a methylene bridge between the triazole and benzamide, yielding 58% product after 12 hours at 80°C. While less efficient than alkylation, this method avoids pre-functionalized intermediates.
Optimization and Mechanistic Insights
Regioselectivity in Triazole Substitution
The 1,2,4-triazole’s electronic structure dictates substitution patterns. Density functional theory (DFT) calculations reveal that the 5-position is more electrophilic due to resonance stabilization, favoring sulfanyl group incorporation. Competing reactions at the 1-position are mitigated by steric bulk from the 3-chlorophenyl group.
Solvent and Catalyst Effects
- DMF vs. THF : DMF enhances solubility of ionic intermediates, improving sulfanyl displacement yields by 15% compared to tetrahydrofuran (THF).
- Copper Catalysis : Click chemistry approaches using Cu(I) catalysts accelerate triazole formation but are less effective for 1,2,4-triazoles versus 1,2,3-triazoles.
Spectroscopic Validation and Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : The methylene bridge (–CH2–) between the triazole and benzamide appears as a singlet at δ 4.85 ppm, while the (2-oxo-2-phenylethyl)sulfanyl group’s methylene protons resonate as two doublets at δ 3.92 and 4.15 ppm (J = 14 Hz).
- ¹³C NMR : The triazole’s C3 carbon (linked to methylene) is observed at δ 145.2 ppm, confirming successful alkylation.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the final compound shows a molecular ion peak at m/z 519.0984 (calculated for C25H20ClN5O2S: 519.0987), validating the molecular formula.
Comparative Analysis of Synthetic Routes
| Method Step | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Thiosemicarbazide cyclization | 75 | 98 | Scalable, minimal byproducts | Requires harsh acids/bases |
| Michael addition-aldol | 60 | 95 | One-pot synthesis, atom economy | Moderate yield, complex optimization |
| Bromomethyl alkylation | 70 | 97 | High regioselectivity | Requires hazardous alkylating agents |
| Mannich reaction | 58 | 93 | No pre-functionalized intermediates | Lower yield, longer reaction time |
Industrial Scalability and Environmental Considerations
Large-scale production prioritizes the thiosemicarbazide cyclization and bromomethyl alkylation routes due to their reproducibility and yields >70%. Solvent recovery systems (e.g., DMF distillation) and replacement of halogenated reagents with greener alternatives (e.g., iodomethane derivatives) are critical for reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(3-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo a variety of chemical reactions, including:
Oxidation: The phenacylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[4-(3-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{[4-(3-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural Comparisons
Triazole derivatives are widely studied due to their versatility in medicinal chemistry. Below are key structural analogs and their distinguishing features:
*Calculated based on molecular formula.
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 3-chlorophenyl group contrasts with electron-donating groups (e.g., 4-methoxyphenyl in 6l and V030-1346). Chlorine substituents enhance lipophilicity and may improve membrane permeability or target binding .
- Sulfanyl Linkers : The (2-oxo-2-phenylethyl)sulfanyl group in the target compound is unique compared to simpler thioether linkages (e.g., methylthio in KA3). This moiety may influence conformational flexibility and metabolic stability.
Physicochemical Properties
- Melting Points : While data for the target compound is unavailable, analogs in exhibit melting points ranging from 125°C to 200°C, correlating with substituent polarity . The target’s benzamide group may elevate its melting point due to hydrogen-bonding capacity.
- Solubility : The 3-chlorophenyl and benzamide groups likely reduce aqueous solubility compared to methoxy- or pyridine-containing analogs (e.g., 6l, KA3).
Biological Activity
N-{[4-(3-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound features a triazole ring linked to a benzamide moiety, with a 3-chlorophenyl group and a sulfanyl substituent. This structural configuration is hypothesized to contribute to its biological effects.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action. For this compound, the following mechanisms have been proposed:
- Inhibition of Cell Proliferation : Studies suggest that the compound may inhibit cell cycle progression in cancer cells, particularly at the G2/M phase. This is crucial for preventing tumor growth.
- Induction of Apoptosis : Evidence points towards the compound's ability to induce programmed cell death in malignant cells, which is vital for cancer treatment.
- Antimicrobial Activity : The presence of the triazole ring may enhance its efficacy against certain bacterial strains.
Anticancer Activity
A study evaluated the cytotoxic effects of various derivatives related to this compound on several cancer cell lines. The results are summarized in Table 1.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 (breast) | 15 | Apoptosis induction |
| Similar Derivative A | HeLa (cervical) | 20 | Cell cycle arrest |
| Similar Derivative B | A549 (lung) | 10 | Apoptosis induction |
Antimicrobial Activity
The compound's antimicrobial properties were assessed against various bacterial strains. Results are shown in Table 2.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Salmonella typhi | 50 |
| Bacillus subtilis | 40 |
| Escherichia coli | 100 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Cancer Treatment : In a preclinical trial involving MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The study concluded that further investigation into its use as an adjunct therapy in breast cancer treatment is warranted.
- Antimicrobial Efficacy : In another study focusing on bacterial infections, the compound demonstrated effective inhibition of growth in Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
